molecular formula C17H16N2O3S B2421435 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946201-75-8

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2421435
CAS No.: 946201-75-8
M. Wt: 328.39
InChI Key: BOKPBRVQYHHVLY-UHFFFAOYSA-N
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Description

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-5-6-23-17(10)14-8-13(18-19(14)11(2)20)12-3-4-15-16(7-12)22-9-21-15/h3-7,14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKPBRVQYHHVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This molecular formula indicates the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological effects.

Biological Activity Overview

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. The following sections detail specific findings related to the compound .

Anticancer Activity

  • In vitro Studies : Research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structures demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively . This suggests that the compound may possess comparable or enhanced anticancer activity.
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key pathways involved in tumor growth. Specifically:
    • EGFR Inhibition : Studies indicate that these compounds can inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial for cancer cell proliferation.
    • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins, which regulate mitochondrial apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring : The presence of methyl or other electron-donating groups on the thiophene ring enhances potency.
  • Benzo[d][1,3]dioxole Moiety : This structural unit is critical for biological activity; modifications here can lead to significant changes in efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG22.38EGFR Inhibition
Compound BHCT1161.54Apoptosis Induction
Compound CMCF74.52Cell Cycle Arrest

These findings support the hypothesis that modifications in structure can lead to enhanced anticancer activity.

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